1-Methyl-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its pyrrole and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole derivatives with phenylpyrimidinyl compounds under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
1-Methyl-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 1-Methyl-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-Methyl-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share structural similarities but differ in their functional groups and reactivity.
4-Methyl-2-phenyl-5-pyrimidinylmethanol: This compound has a methanol group instead of a carboxylic acid group, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-methyl-4-(2-phenylpyrimidin-5-yl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-19-10-12(7-14(19)16(20)21)13-8-17-15(18-9-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAECPVVXLAOVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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